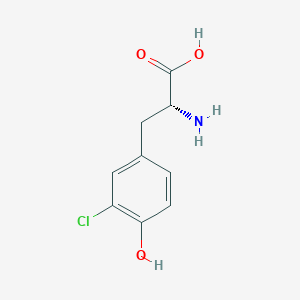

3-Chloro-D-tyrosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-D-tyrosine is a derivative of the amino acid tyrosine, where a chlorine atom replaces one of the hydrogen atoms on the aromatic ring Its chemical formula is C9H10ClNO3

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-D-tyrosine can be synthesized through several methods. One common approach involves the chlorination of D-tyrosine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization and chromatography, are employed to obtain the final product.

化学反应分析

Types of Reactions: 3-Chloro-D-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

3-Chloro-D-tyrosine serves as a critical building block in the synthesis of novel pharmaceuticals. Its chlorinated structure allows for enhanced interactions in biological systems, making it a valuable compound in drug design. Research indicates that it can be utilized to develop inhibitors targeting specific enzymes or pathways involved in disease processes. For instance, studies have shown that chlorinated tyrosines can influence the activity of myeloperoxidase, an enzyme linked to inflammatory responses and oxidative stress .

Biomarker Identification

One of the most significant applications of this compound is its role as a biomarker for chlorine exposure and oxidative stress. Elevated levels of this compound have been associated with various inflammatory diseases and conditions related to oxidative damage. For example, it has been identified as a reliable marker for chlorine poisoning, allowing clinicians to differentiate between endogenous and exogenous sources of chlorinated compounds in patients . The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled precise quantification of this compound in biological samples, enhancing its utility as a diagnostic tool .

Diagnostic Tools

The ability to detect this compound in biological fluids has led to its application in developing diagnostic tools for various conditions. In particular, research has focused on using this compound to identify specific chlorinated peptides that serve as biomarkers for chlorine exposure. The detection of these biomarkers can provide critical information regarding environmental exposures and their potential health impacts . For instance, studies have demonstrated that specific chlorinated tyrosine adducts can be identified through advanced mass spectrometry techniques, which may aid in forensic investigations and clinical diagnostics .

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies highlight its significance:

- Chlorine Exposure Assessment : A study developed a novel diagnostic tool utilizing this compound to assess chlorine exposure levels in patients with respiratory distress. The researchers found significantly elevated levels of this compound in tracheal aspirate proteins compared to controls, indicating its potential as a biomarker for chlorine-related injuries .

- Oxidative Stress Research : Another study investigated the relationship between this compound levels and oxidative stress markers in patients with chronic inflammatory diseases. The findings suggested that increased levels of this compound correlate with higher oxidative stress indicators, reinforcing its role as a potential biomarker for monitoring disease progression .

作用机制

The mechanism of action of 3-Chloro-D-tyrosine involves its interaction with specific molecular targets and pathways. The chlorine atom on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, this compound can modify proteins through chlorination, affecting their structure and function. This modification can impact cellular signaling pathways and other biological processes.

相似化合物的比较

3-Chloro-L-tyrosine: Similar in structure but with a different stereochemistry.

3-Iodo-D-tyrosine: Contains an iodine atom instead of chlorine.

3-Nitro-D-tyrosine: Contains a nitro group instead of chlorine.

Comparison: 3-Chloro-D-tyrosine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications.

生物活性

3-Chloro-D-tyrosine is a chlorinated derivative of the amino acid tyrosine, which has garnered attention due to its biological significance and potential applications in various fields, including medicine and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

This compound (CAS Number: 7423-93-0) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.634 g/mol |

| Melting Point | 249 °C |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 388.6 ± 42.0 °C at 760 mmHg |

These properties indicate that this compound is a stable compound under standard conditions, making it suitable for various analytical applications.

1. Biomarker for Chlorine Exposure

This compound has been identified as a significant biomarker for chlorine exposure. A study highlighted its role in detecting chlorinated tyrosine adducts in blood plasma, which can serve as indicators of chlorine poisoning. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze human plasma exposed to various concentrations of chlorine. The results indicated that specific chlorinated peptides were formed, providing a reliable method for forensic verification of chlorine exposure .

2. Inflammatory Diseases Marker

Elevated levels of chlorinated tyrosines, including this compound, have been associated with inflammatory diseases. Research has shown that individuals suffering from conditions such as diabetes and atherosclerotic vascular disease exhibit increased levels of chlorinated tyrosines in their blood plasma. This correlation suggests that these compounds may serve as potential biomarkers for assessing inflammation and oxidative stress in clinical settings .

The biological activity of this compound is primarily linked to its ability to participate in oxidative processes within the body. It is formed through the action of myeloperoxidase, an enzyme involved in the immune response that catalyzes the oxidation of tyrosine residues in proteins.

Oxidative Stress and Cellular Impact

This compound can influence cellular mechanisms by altering protein function through oxidative modification. It has been observed that chlorinated tyrosines can affect signaling pathways related to apoptosis and cell proliferation, potentially leading to cytotoxic effects under certain conditions .

Case Study: Chlorinated Tyrosines in Cancer Patients

A study investigated the levels of oxidatively modified tyrosines, including this compound, in colorectal cancer (CRC) patients compared to healthy individuals. The findings revealed significantly higher plasma concentrations of these markers in CRC patients, suggesting a link between oxidative stress and cancer progression .

Research on Enzymatic Activity

Research has also explored the enzymatic activity related to chlorinated tyrosines. For instance, studies indicated that certain enzymes involved in metabolic pathways exhibit altered specificity when interacting with chlorinated amino acids like this compound. This alteration can impact enzyme kinetics and substrate affinity, leading to broader implications for metabolic regulation .

属性

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。